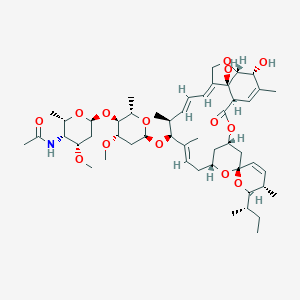
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Vue d'ensemble
Description
“(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine” is a chemical compound with the empirical formula C13H18FNO and a molecular weight of 223.29 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCN1CCC@HC1)c2ccc(F)cc2 . This notation provides a way to represent the structure of the molecule in a text format. The InChI key is CXRHUYYZISIIMT-AAEUAGOBSA-N , which is a unique identifier for chemical substances.
Applications De Recherche Scientifique
Key Intermediate for Paroxetine Synthesis
Trans-paroxol is an important key intermediate for the synthesis of paroxetine . Paroxetine is a widely used antidepressant in the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). This application involves the study of different replacing groups of trans-paroxol on the kinetic resolution to illuminate the mechanism of enzymatic catalysis .
Nanotechnology Applications
Paroxol has been mentioned in the context of nanotechnologies for removing pharmaceutically active compounds from water . While the specific role of Paroxol in this application is not detailed, it’s possible that it could be one of the pharmaceutically active compounds that nanotechnologies aim to remove.
Organic Compound Research
Paroxol is a vital organic compound widely employed in diverse scientific research applications . Its distinctive structure composed of a central piperidine ring, a methyl group, and a hydroxymethyl group, all interconnected with a 4-fluorophenyl group, makes it a subject of interest in organic chemistry research .
Safety and Hazards
Propriétés
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHUYYZISIIMT-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909750, DTXSID701335734 | |
| Record name | (-)-Paroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | |
CAS RN |
105812-81-5, 109887-53-8 | |
| Record name | (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105812-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109887-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105812815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109887538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Paroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROXOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA30YT0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PAROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDR7471BR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is enantioseparation of paroxol important?
A1: Paroxol exists as two enantiomers: (3S,4R)-paroxol and (3R,4S)-paroxol. Enantiomers can exhibit different pharmacological properties. In the case of paroxetine, only the (3S,4R)-enantiomer is pharmacologically active as an antidepressant. Therefore, developing effective methods to separate and analyze the individual enantiomers of paroxol is crucial for quality control during drug synthesis and for ensuring the purity and efficacy of the final drug product [, , ].
Q2: What analytical techniques are commonly used for paroxol enantioseparation?
A2: Several techniques have proven effective for separating paroxol enantiomers:
- High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This method utilizes a stationary phase within the HPLC column that interacts differently with each enantiomer, allowing for their separation. Various chiral stationary phases have been explored, including those based on amylose [] and cellulose tris(3,5-dimethylphenylcarbamate) [].
- Supercritical Fluid Chromatography (SFC): SFC offers a potentially more environmentally friendly alternative to HPLC. Research has shown successful enantioseparation of paroxol on a Chiralpak AD-H column using supercritical carbon dioxide modified with methanol [].
- Countercurrent Chromatography (CCC): This technique separates compounds based on their partitioning between two immiscible liquid phases. While limited information was available in the abstracts, research suggests its potential for stereoselective separation of paroxol and related compounds [].
Q3: What challenges exist in developing efficient analytical methods for paroxol?
A3: Achieving optimal enantioseparation often requires careful optimization of several factors. Research highlights challenges such as:
- Selecting the appropriate chiral stationary phase and mobile phase composition for HPLC and SFC methods: The choice significantly impacts the resolution and selectivity of enantiomer separation. Researchers have investigated various chiral selectors and mobile phase additives, like sulfobutylether-β-cyclodextrin and carboxymethyl-β-cyclodextrin, to achieve optimal separation [, ].
- Understanding the underlying separation mechanisms: By elucidating the interactions between paroxol enantiomers and the chiral selectors, researchers can better predict and optimize separation conditions. Studies have explored different retention models and investigated the formation of inclusion complexes between paroxol and chiral additives to understand these interactions [, ].
- Scaling up analytical methods for preparative separations: While analytical methods focus on analysis and characterization, efficient large-scale separation is crucial for producing enantiopure paroxol for pharmaceutical use. Research using supercritical fluid chromatography explored the adsorption isotherms of paroxol enantiomers to evaluate the feasibility of scaling up separation processes [].
Q4: Beyond analytical techniques, what other research avenues are being explored for paroxol?
A4: The provided abstracts hint at broader research directions:
- Enzymatic Resolution: This approach uses enzymes to selectively transform one enantiomer, leaving the desired enantiomer unchanged. Research is exploring how modifying the structure of paroxol influences the effectiveness of enzymatic resolution using molecular simulations [].
- ¹⁹F NMR Spectroscopy: This technique can differentiate between enantiomers based on differences in the chemical environment of fluorine atoms. It has been successfully used for enantiomeric analysis of (3S,4R)-paroxol, highlighting its potential for characterizing enantiomeric purity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















